molecular formula C21H24N2O2S B2613060 3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine CAS No. 895642-32-7

3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine

Cat. No.: B2613060
CAS No.: 895642-32-7
M. Wt: 368.5
InChI Key: BQOZKJMEIYCOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N,N,6-triethylquinolin-4-amine (CAS 895642-32-7) is a synthetic small molecule with a molecular formula of C21H24N2O2S and a molecular weight of 368.5 g/mol . This compound features a quinoline core structure, a scaffold recognized for its broad utility in medicinal chemistry and drug discovery due to its resemblance to natural heterocycles . The structure is functionalized with a benzenesulfonyl group, a moiety frequently employed to modulate biological activity and physicochemical properties. As a benzenesulfonamide derivative, this compound is of significant interest for anticancer research. Sulfonamide-containing compounds, such as the kinase inhibitor pazopanib, are established in oncology for their targeted mechanism of action . Furthermore, recent scientific investigations highlight that sulfonate and sulfonamide derivatives based on nitrogen-heterocyclic cores, like quinazoline (a scaffold closely related to quinoline), demonstrate potent submicromolar anticancer activity against diverse cancer cell lines, including leukemia, colon, and pancreatic cancers . These related compounds often exhibit a multitargeted mechanism, inducing cell cycle arrest in the G2/M phase and promoting apoptosis and autophagy . Researchers can explore this compound as a novel chemical probe to investigate these pathways and develop new therapeutic scaffolds. This product is intended for research applications in chemical biology and drug discovery. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-4-16-12-13-19-18(14-16)21(23(5-2)6-3)20(15-22-19)26(24,25)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOZKJMEIYCOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as pyridine.

    Alkylation: The final step involves the alkylation of the quinoline nitrogen and carbon positions with ethyl groups using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, pyridine, dichloromethane.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and microbes.

    Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets such as DNA and proteins.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline-based molecules with potential pharmaceutical applications.

    Industrial Applications: It is used in the development of new materials and catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific pathways. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Synthesis Yield References
3-(Benzenesulfonyl)-N,N,6-triethylquinolin-4-amine -SO₂Ph (3), -N(CH₂CH₃)₂ (N), -CH₂CH₃ (6) 416.54 (calculated) Enhanced solubility via triethylamine; potential kinase inhibition Not reported
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine -Br (6), -C₆H₃(CF₂H) (4) 363.19 One-step synthesis (83% yield); kinase probe development 83%
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine -Cl (3), -CF₃ (6) 322.72 Anticancer activity; halogen and trifluoromethyl enhance lipophilicity Not reported
4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide -SO₂NHCOCH₃ (4), -CH₃ (2) 357.41 Anticancer activity (IC₅₀ ~5 μM); sulfonamide improves target binding 88%
3-(4-Ethylbenzenesulfonyl)-6-methyl-N-phenylquinolin-4-amine -SO₂C₆H₄Et (3), -CH₃ (6), -Ph (4) 402.51 Ethyl group enhances metabolic stability; crystallographic data available Not reported

Pharmacological and Physicochemical Properties

  • Solubility : The triethylamine groups in the target compound likely improve water solubility compared to halogenated analogues (e.g., ).
  • Binding Affinity: Sulfonamide-containing quinolines (e.g., ) exhibit strong hydrogen-bonding interactions with target proteins, which may be replicated in the benzenesulfonyl group of the target compound.
  • Metabolic Stability : Ethyl and methyl substituents (e.g., ) reduce oxidative metabolism, suggesting similar advantages for the triethyl groups in the target compound.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(benzenesulfonyl)-N,N,6-triethylquinolin-4-amine?

  • Methodological Answer : Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions like sulfonamide hydrolysis or quinoline ring oxidation. For example, use anhydrous conditions with aprotic solvents (e.g., DMF or THF) and a mild base (e.g., triethylamine) to stabilize intermediates . Monitor reaction progress via TLC or HPLC to isolate the product before degradation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) can resolve structurally similar byproducts .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Assign peaks by comparing chemical shifts to analogous quinoline derivatives. For instance, the N,N-diethyl group typically shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.3–3.5 ppm), while the benzenesulfonyl group deshields adjacent protons (δ 7.5–8.0 ppm) .
  • 13C NMR : Identify the quinoline carbons (δ 120–160 ppm) and sulfonyl-attached aromatic carbons (δ 125–140 ppm).
  • HRMS : Calculate exact mass (e.g., C21H26N2O2S: [M+H]+ = 377.1695) and compare with experimental data to confirm molecular integrity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Validate results against experimental UV-Vis spectra (e.g., λmax for π→π* transitions) to refine theoretical models . For correlation energy corrections, apply the Lee-Yang-Parr (LYP) functional to account for electron density gradients .

Q. How to resolve contradictions in biological activity data for quinoline-sulfonamide derivatives?

  • Methodological Answer :
  • Experimental Design : Use isogenic bacterial strains (e.g., S. aureus WT vs. efflux pump mutants) to distinguish intrinsic activity from resistance mechanisms .
  • Dose-Response Analysis : Fit data to Hill-Langmuir equations to calculate IC50 values, ensuring replicates (n ≥ 3) to assess variability.
  • Structural-Activity Relationship (SAR) : Compare with analogs (e.g., trifluoromethyl-substituted quinolines) to identify critical substituents. For example, the benzenesulfonyl group may enhance membrane permeability but reduce solubility, requiring logP optimization .

Q. What strategies mitigate crystallographic challenges for this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., dichloromethane/methanol) to promote ordered lattice formation.
  • Data Collection : Resolve disordered ethyl or sulfonyl groups via iterative refinement in software like SHELXL. Apply restraints to thermal parameters (ADPs) for flexible moieties .
  • Validation : Cross-check bond lengths/angles with Cambridge Structural Database entries for quinoline derivatives to flag outliers.

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values for this compound?

  • Methodological Answer :
  • Experimental logP : Perform shake-flask assays (octanol/water) under buffered conditions (pH 7.4) to standardize ionization states.
  • Computational logP : Compare predictions from software (e.g., ChemAxon, ACD/Labs) and adjust parameters for sulfonamide tautomerism or quinoline protonation .
  • Statistical Reconciliation : Apply Bland-Altman analysis to quantify systematic biases between methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.